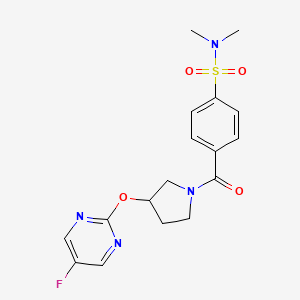

4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

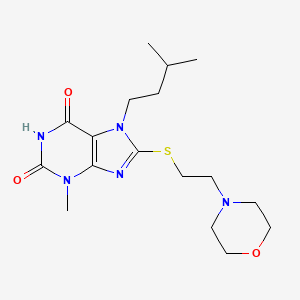

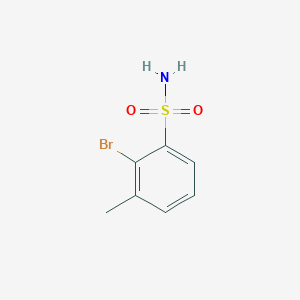

The compound 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is an organic molecule that features in various chemical and biological research settings. Its intricate structure, combining fluoropyrimidine and pyrrolidine functionalities, presents unique chemical reactivity and biological activity, which has attracted scientific interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multi-step organic reactions:

Preparation of Intermediate: : The synthesis usually starts with the preparation of 5-fluoropyrimidin-2-yl intermediate. This is achieved through halogenation and nucleophilic substitution reactions.

Formation of Pyrrolidine Moiety: : The pyrrolidine ring is then introduced via cyclization reactions.

Coupling Reactions: : The coupling of the intermediate with the pyrrolidine derivative is achieved through amidation or carbamate formation under controlled temperature and pH conditions.

Final Assembly:

Industrial Production Methods

The industrial production of this compound would follow similar synthetic routes but scaled up using batch or continuous flow processes. Process optimization, solvent selection, and purification techniques, such as recrystallization and chromatography, are vital for efficient production.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

Oxidation: : The pyrrolidine moiety can be oxidized to produce lactams.

Reduction: : Reduction of the sulfonamide group can lead to amine derivatives.

Substitution: : The fluoropyrimidine ring undergoes nucleophilic aromatic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: : Typical reducing agents are lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: : Conditions involve bases like sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

Major Products

Oxidation: : Lactams and sulfoxides.

Reduction: : Amines and reduced sulfonamide derivatives.

Substitution: : A variety of substituted fluoropyrimidines depending on the nucleophile.

Scientific Research Applications

Chemistry

Catalysis: : Used as a ligand in metal-catalyzed reactions.

Material Science: : Precursor for advanced polymer synthesis.

Biology

Pharmacology: : Investigated for its potential as an anti-cancer agent due to its fluoropyrimidine moiety.

Molecular Probes: : Utilized in the development of fluorescent probes for biological imaging.

Medicine

Drug Development: : Explored as a candidate in the synthesis of therapeutic agents.

Diagnostic Tools: : Used in the design of diagnostic assays.

Industry

Agricultural Chemicals: : Component in the synthesis of herbicides and pesticides.

Specialty Chemicals: : Used in the formulation of specialty coatings and adhesives.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The fluoropyrimidine moiety interacts with nucleotide synthesis pathways, inhibiting enzymes like thymidylate synthase, crucial for DNA synthesis. The sulfonamide group confers specificity and binding affinity to biological targets, often modulating protein function and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide: : Differing in the halogen atom, which affects reactivity and biological activity.

4-(3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide: : Lacks the halogen substitution, influencing its chemical behavior and potency.

N,N-dimethyl-4-(3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)benzenesulfonamide: : Structural isomer with varied spatial arrangement impacting its applications.

Uniqueness

What sets 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide apart is the presence of a fluorine atom within the pyrimidine ring, enhancing its metabolic stability and binding interactions, making it particularly attractive for pharmaceutical research.

There you have it, a detailed exploration of this compound. Quite the mouthful, isn’t it? But a fascinating compound nonetheless.

Properties

IUPAC Name |

4-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O4S/c1-21(2)27(24,25)15-5-3-12(4-6-15)16(23)22-8-7-14(11-22)26-17-19-9-13(18)10-20-17/h3-6,9-10,14H,7-8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWNIBPFERIPIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2918473.png)

![N-(2-METHOXYETHYL)-4-[(6-METHYLPYRIDIN-2-YL)OXY]PIPERIDINE-1-CARBOXAMIDE](/img/structure/B2918487.png)

![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(3-phenylpropyl)urea](/img/structure/B2918490.png)

![N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B2918491.png)

![N-[1-(cyclohexanesulfonyl)piperidin-4-yl]-N-cyclopropyl-6-methoxypyrimidin-4-amine](/img/structure/B2918493.png)